LogP Differentiation vs. Des-Isopropoxy Analog: Enhanced Lipophilicity for Membrane Penetration and Fragment Screening
The target compound 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine exhibits a calculated LogP of 2.35, representing a +0.79 LogP unit increase over the des-isopropoxy analog 3-iodo-1H-pyrazolo[3,4-c]pyridine (LogP 1.56) . This difference corresponds to an approximately 6.2-fold increase in octanol/water partition coefficient, moving the compound from the lower boundary toward the center of the optimal LogP range (1–3) typically sought in fragment-based screening libraries. The isopropoxy-driven LogP elevation maintains the compound within Lipinski-compliant space (MW 303 < 500; HBD 1 ≤ 5; HBA 3 ≤ 10) [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3497 (3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine) |
| Comparator Or Baseline | LogP = 1.5625 (3-Iodo-1H-pyrazolo[3,4-c]pyridine, CAS 1082040-63-8) |
| Quantified Difference | Δ LogP = +0.79 (~6.2-fold increase in partition coefficient) |
| Conditions | Calculated values using ACD/Labs or analogous prediction software; experimental LogP not reported for either compound |
Why This Matters
The +0.79 LogP shift predicts meaningfully different distribution between aqueous and lipid phases, directly impacting membrane permeability, non-specific protein binding, and fragment screening hit rates, making the 5-isopropoxy variant systematically preferable for hit identification campaigns targeting intracellular or membrane-associated proteins.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
